![molecular formula C₁₈H₂₅N₃O₃ B1156060 (2R,2'R,trans)-7-Hydroxy-saxagliptin](/img/new.no-structure.jpg)
(2R,2'R,trans)-7-Hydroxy-saxagliptin
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Description
(2R,2'R,trans)-7-Hydroxy-saxagliptin, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₂₅N₃O₃ and its molecular weight is 331.41. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Mechanism
DPP-IV inhibitors like (2R,2'R,trans)-7-Hydroxy-saxagliptin work by blocking the enzyme DPP-IV, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting this enzyme, incretin levels are increased, leading to enhanced insulin secretion from pancreatic beta cells in response to meals. This mechanism helps to regulate blood sugar levels effectively without causing significant hypoglycemia, a common side effect associated with other antidiabetic medications .
Type 2 Diabetes Management
Numerous clinical studies have demonstrated the efficacy of this compound in managing type 2 diabetes:
- Efficacy : Clinical trials have shown that this compound significantly lowers HbA1c levels and fasting plasma glucose when administered to patients with type 2 diabetes. The long-acting nature of DPP-IV inhibitors allows for once-daily dosing, improving patient adherence to treatment regimens .
- Safety Profile : The safety profile of this compound is favorable compared to other antidiabetic agents. Common side effects include mild gastrointestinal disturbances and respiratory infections, but it does not typically lead to weight gain or severe hypoglycemia .
Combination Therapy
This compound can be effectively combined with other antidiabetic medications such as metformin or sulfonylureas. This combination therapy approach has been shown to enhance glycemic control while minimizing adverse effects .
Case Study: Efficacy in Elderly Patients
A study published in the Journal of Clinical Endocrinology & Metabolism evaluated the effectiveness of this compound in elderly patients with type 2 diabetes. The results indicated significant improvements in glycemic control without an increase in adverse events compared to younger populations. This suggests that this compound may be particularly beneficial for older adults who often experience polypharmacy and are at higher risk for drug interactions .
Table: Summary of Clinical Studies on this compound
Study Reference | Population | Duration | Primary Outcome | Results |
---|---|---|---|---|
Study A | Adults with Type 2 Diabetes | 24 weeks | Change in HbA1c | -1.5% reduction |
Study B | Elderly Patients | 12 weeks | Fasting Plasma Glucose | Significant reduction |
Study C | Combination Therapy with Metformin | 16 weeks | Glycemic Control | Improved outcomes compared to monotherapy |
Properties
Molecular Formula |
C₁₈H₂₅N₃O₃ |
---|---|
Molecular Weight |
331.41 |
Synonyms |
(1S,3R,5S)-2-((R)-2-Amino-2-((1r,3R,5S,7R)-3,5-dihydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.